molecular formula C9H15NO2 B2801167 2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro- CAS No. 950605-08-0

2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-

Cat. No. B2801167
M. Wt: 169.224
InChI Key: SHPOGOCGSXROGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is a chemical compound with the molecular formula C6H11NO2 . It has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da .


Synthesis Analysis

The synthesis of 2H-Pyrans has been a topic of interest in recent literature. An efficient diastereoselective approach for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed based on the reaction of available 4-oxoalkane-1,1,2,2-tetracarbonitriles (adducts of TCNE and ketones) with aldehydes in an acidic media . Another review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access 2HPs .


Molecular Structure Analysis

The molecular structure of “2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is represented by the InChI code: 1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) .


Physical And Chemical Properties Analysis

“2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is a solid compound . It has a molecular weight of 129.16 . The compound should be stored sealed in a dry room temperature environment .

Scientific Research Applications

  • Synthesis Techniques and Chemical Reactions : One research avenue involves the development of synthesis techniques for pyran derivatives. For instance, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized through a cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide, indicating a method to construct pyran rings with potential for further functionalization (Nizami & Hua, 2018). Similarly, a diastereoselective synthesis approach for 3,4-dihydro-2H-pyran-4-carboxamides showcases the versatility of pyran derivatives in creating complex molecular architectures (Ievlev et al., 2016).

  • Catalysis and Reaction Conditions : The role of catalysts in the synthesis of pyran derivatives has also been a significant focus. A study on the use of ZnFe2O4 nanopowder as a catalyst for the synthesis of 4H-pyrans highlights the method's environmental friendliness and efficiency, further exploring the conversion of these compounds into 1,4-dihydropyridines (DHPs) and demonstrating functional group interconversions (Das et al., 2014).

  • Structural Analysis and Properties : The structural analysis of pyran derivatives, such as the crystal structure study of 6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, provides insight into the potential antibacterial properties of these compounds, opening avenues for their application in medicinal chemistry (Greene et al., 2020).

  • Application in Drug Synthesis : There has been development in methodologies for carbon-sulfur bond formation, as demonstrated in the synthesis of a former antiasthma drug candidate using palladium-catalyzed conditions. This illustrates the application of pyran derivatives in the pharmaceutical industry and showcases innovative approaches to drug synthesis (Norris & Leeman, 2008).

Safety And Hazards

The safety information for “2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-cyclopropyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(10-8-1-2-8)7-3-5-12-6-4-7/h7-8H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPOGOCGSXROGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyloxane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.